molecular formula C10H13N3O3S B2525963 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide CAS No. 926273-24-7

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B2525963
CAS No.: 926273-24-7
M. Wt: 255.29
InChI Key: WYMPQKYRTZUHPS-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

2-(Hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide and its derivatives exhibit significant antibacterial activity. For instance, some derivatives have been found to possess a high degree of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to that of sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Additionally, certain metal complexes of benzimidazole-derived sulfonamide have demonstrated potential antimicrobial activity against a range of bacterial strains (Ashraf et al., 2016).

Antifungal and Antimicrobial Properties

Several sulfonamide derivatives, including those with this compound, have been synthesized and assessed for antifungal and antimicrobial properties. Some compounds in this category have shown promising activities against specific bacterial strains, although their antifungal potency was relatively weak (Krátký et al., 2012).

Chemical Synthesis and Reactions

This compound has been used in various chemical syntheses and reactions. For example, it has been involved in the hydroxymethylation of nitroimidazoles, demonstrating its utility in chemical transformations (Sehgal & Agrawal, 1979). Similarly, it has been used in the synthesis of benzimidazole derivatives with potential applications in antibacterial and antifungal activities (Vlaović et al., 1992).

Potential in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential in inhibiting certain enzymes and for their cytotoxicity against tumor cell lines. Such research is crucial for developing new therapeutic agents (Kucukoglu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could involve further studies on its biological activity, toxicity, and potential for development into a drug .

Properties

IUPAC Name

2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)7-3-4-8-9(5-7)12-10(6-14)11-8/h3-5,14H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMPQKYRTZUHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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